molecular formula C12H9NO B019958 4-Hydroxycarbazole CAS No. 52602-39-8

4-Hydroxycarbazole

Cat. No. B019958
CAS RN: 52602-39-8
M. Wt: 183.21 g/mol
InChI Key: UEOHATPGKDSULR-UHFFFAOYSA-N
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Patent
US07705163B2

Procedure details

To a reactor containing water (1 L) was added Raney nickel (35 g) followed by 1,2,3,9-tetrahydrocarbazole-4-one (50 g) and sodium hydroxide (15 g). The contents were heated to reflux and maintained for about 20 hours. The catalyst was filtered off and the filtrate was acidified to obtain a solid, which was filtered and dried to obtain the title compound. When necessary, the title compound was further purified by dissolving in 10% sodium hydroxide solution, treating with activated charcoal and precipitation from dilute hydrochloric acid to give off-white to grey crystals of 4-hydroxy carbazole in 50% yield.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
35 g
Type
catalyst
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:13]2[NH:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[C:4](=[O:14])[CH2:3][CH2:2]1.[OH-].[Na+]>[Ni].O>[OH:14][C:4]1[C:5]2[C:6]3[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=3)[NH:12][C:13]=2[CH:1]=[CH:2][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C1CCC(C=2C3=CC=CC=C3NC12)=O
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
35 g
Type
catalyst
Smiles
[Ni]
Step Four
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The contents were heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
maintained for about 20 hours
Duration
20 h
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
to obtain a solid, which
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=CC=2NC3=CC=CC=C3C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.